![molecular formula C14H22O4 B584376 (1R,5R,6R)-5-(1-Ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester CAS No. 1266663-89-1](/img/structure/B584376.png)

(1R,5R,6R)-5-(1-Ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

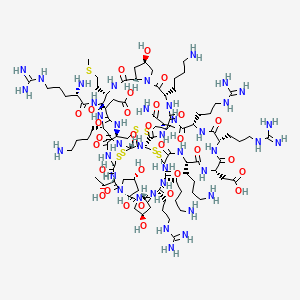

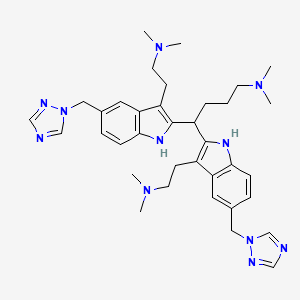

“(1R,5R,6R)-5-(1-Ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester” is a chemical compound with the molecular formula C14H22O4 and a molecular weight of 254.32 . It belongs to the Oseltamivir API family . It is available in a neat format .

Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C14H22O4 . For a detailed structural analysis, a tool like X-ray crystallography or NMR spectroscopy would typically be used. Unfortunately, I don’t have access to such data.Physical And Chemical Properties Analysis

This compound is a pale yellow oil . It has a predicted boiling point of 336.5±42.0 °C and a predicted density of 1.08±0.1 g/cm3 . It is slightly soluble in chloroform, hexane, and methanol . The compound should be stored in a freezer at -20°C .科学研究应用

Synthesis of Complex Organic Compounds

Researchers have developed efficient methods for preparing complex bicyclic and tricyclic systems, which are significant for pharmaceutical and materials science applications. For instance, Aragão et al. (2005) described a highly regioselective Diels-Alder reaction to prepare certain bicyclic carboxylic acid esters, highlighting the effectiveness of simple reagents over more complex methods in specific ketal hydrolysis reactions (Aragão et al., 2005). Similarly, Elinson et al. (2006) demonstrated the electrolytic synthesis of 6-substituted bicyclohexane carboxylic acid esters, achieving high yields through electrocatalytic cyclization (Elinson et al., 2006).

Advancements in Microreactor Technology

In a significant advancement, Rumi et al. (2009) adapted an exothermic synthesis sequence involving acylazide to microreactor technology, enabling the safe and efficient production of pharmaceutical intermediates under continuous process conditions (Rumi et al., 2009).

Novel Crosslinking Agents

Research by Shin et al. (2004) introduced new diepoxy crosslinkers with thermally degradable sulfonate ester linkages, capable of initiating photo-crosslinking reactions with various polymers. This work underscores the potential for creating photo-thermally reversible crosslinking systems for material science applications (Shin et al., 2004).

Ring-Closing Metathesis in Synthesis

Further emphasizing the versatility of bicyclic compounds in synthesis, the work by Cong and Yao (2006) demonstrated a diastereoselective synthesis of a functionalized cyclohexene skeleton, using ring-closing metathesis as a key step. This method provides a strategic advantage in synthesizing complex molecular architectures (Cong & Yao, 2006).

属性

IUPAC Name |

ethyl (1R,5R,6R)-5-pentan-3-yloxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O4/c1-4-10(5-2)17-11-7-9(14(15)16-6-3)8-12-13(11)18-12/h7,10-13H,4-6,8H2,1-3H3/t11-,12-,13+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZXCGRFGEVXWIT-UPJWGTAASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)OC1C=C(CC2C1O2)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(CC)O[C@@H]1C=C(C[C@@H]2[C@H]1O2)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,5R,6R)-5-(1-Ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Imidazo[1,2-a]pyrimidin-3-ol](/img/structure/B584301.png)

![2,10,18-Tris(2-decyltetradecyl)-benzo[o]bistriphenyleno[2,1,12,11-efghi:2',1',12',11'-uvabc]ovalene](/img/structure/B584310.png)

![2,8,14-Tridodecyl-5,11,17-tris[4-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenyl]-hexabenzocoronene](/img/structure/B584316.png)